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Compound of Interest

Compound Name: L-870810

Cat. No.: B1674197 Get Quote

For research use only. Not for human or veterinary use.

This document provides a comprehensive technical overview of L-870810, a potent and

selective small-molecule inhibitor of HIV-1 integrase. L-870810 belongs to the 8-hydroxy-(1,6)-

naphthyridine-7-carboxamide class of compounds and has been a subject of significant interest

in the development of antiretroviral therapies.[1][2] This guide is intended for researchers,

scientists, and drug development professionals, offering detailed information on its chemical

structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties
L-870810 is characterized by a core 8-hydroxy-(1,6)-naphthyridine-7-carboxamide

pharmacophore.[1] Its chemical identity and key physicochemical properties are summarized in

the tables below.

Table 1: Chemical Identification of L-870810
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Identifier Value

IUPAC Name

5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-

fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-

carboxamide[3]

CAS Number 410544-95-5[3][4][5][6]

Chemical Formula C20H19FN4O4S[3][5]

SMILES Code
O=C(C1=NC(N(CCCC2)S2(=O)=O)=C3C=CC=

NC3=C1O)NCC4=CC=C(F)C=C4[3]

InChI Key DIDKWCOCQJWMDJ-UHFFFAOYSA-N[3]

InChI Code

InChI=1S/C20H19FN4O4S/c21-14-7-5-13(6-8-

14)12-23-20(27)17-18(26)16-15(4-3-9-22-

16)19(24-17)25-10-1-2-11-30(25,28)29/h3-

9,26H,1-2,10-12H2,(H,23,27)[3]

Table 2: Physicochemical Properties of L-870810

Property Value

Molecular Weight 430.45 g/mol [3][5]

Exact Mass 430.1111[3]

Appearance Solid Powder

Purity >98% (typical for research-grade material)

Solubility Soluble in DMSO

Storage Conditions

Dry, dark, and at 0 - 4 °C for short term (days to

weeks) or -20 °C for long term (months to years)

[3]

Table 3: Elemental Analysis of L-870810[3]
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Element Percentage

Carbon (C) 55.81%

Hydrogen (H) 4.45%

Fluorine (F) 4.41%

Nitrogen (N) 13.02%

Oxygen (O) 14.87%

Sulfur (S) 7.45%

Biological Activity and Mechanism of Action
L-870810 is a potent inhibitor of the HIV-1 integrase (IN) enzyme, a critical component of the

viral replication cycle.[1][2] The HIV-1 integrase is responsible for inserting the viral DNA into

the host cell's genome, a process essential for the establishment of a productive infection.[7]

The mechanism of action of L-870810 is the specific inhibition of the strand transfer step of the

integration process.[1][8] It is mechanistically identical to the diketo acid series of inhibitors.[1]

The diverse class of IN strand transfer inhibitors, including L-870810, contain a diketo acid

moiety that interacts with the Mg++ ions in the active site of the integrase enzyme.[8] This

chelation of essential metal cofactors within the catalytic core domain of the enzyme prevents

the binding of the target host DNA, thereby halting the integration of the viral genome.[7][8]

While it potently inhibits strand transfer, L-870810 has a much weaker effect on the 3'-

processing step.[8]
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Caption: HIV-1 Integration Signaling Pathway and L-870810 Inhibition.

Table 4: In Vitro Activity of L-870810

Assay IC50 / EC95 Conditions

HIV-1 Integrase Strand

Transfer Inhibition
8 nM (IC50)

Recombinant IN,

oligonucleotide substrates[8]

HIV-1 Integrase Strand

Transfer Inhibition (Concerted

Integration)

55 nM (IC50) Blunt-ended DNA substrates[8]

Antiviral Activity (Cell Culture) 15 nM (EC95) In the presence of 10% FBS[8]

Pharmacokinetics and Clinical Development
L-870810 demonstrated good pharmacokinetic properties in preclinical studies, including oral

bioavailability.[1][2] It was one of the early integrase inhibitors to enter clinical trials and showed

promise in reducing viral load in HIV-1 infected patients.[7] However, its clinical development

was halted due to observed liver and kidney toxicity after long-term treatment in animal models

(dogs).[7][9]

Experimental Protocols
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While specific, detailed step-by-step protocols for the synthesis and assays of L-870810 are

proprietary and not fully available in the public domain, the following outlines the general

methodologies based on published research.

General Synthesis of 8-hydroxy-[8][9]naphthyridines
The synthesis of L-870810 and related 8-hydroxy-[8][9]naphthyridine derivatives generally

involves a multi-step process. A common approach is the construction of the core naphthyridine

ring system, followed by the addition of the carboxamide and other side chains. Key synthetic

strategies often involve condensation reactions to form the heterocyclic core. For more detailed

synthetic routes of similar compounds, refer to publications on the synthesis of HIV-1 integrase

inhibitors.[10][11][12]
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Naphthyridine Core
Construction

Functional Group
Introduction
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Addition L-870810
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Caption: General Synthetic Workflow for L-870810.

In Vitro HIV-1 Integrase Strand Transfer Assay (General
Protocol)
This type of assay is crucial for determining the inhibitory activity of compounds like L-870810
against the strand transfer function of HIV-1 integrase.

Objective: To measure the IC50 value of L-870810 for the inhibition of HIV-1 integrase-

mediated strand transfer.

Materials:

Recombinant HIV-1 Integrase

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)

Target DNA
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Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

L-870810 (or other test compounds)

Detection system (e.g., fluorescence, radioactivity, or ELISA-based)

General Procedure:

Reaction Setup: In a microplate format, combine the recombinant HIV-1 integrase, donor

DNA, and varying concentrations of L-870810 in the assay buffer.

Pre-incubation: Incubate the mixture to allow for the formation of the stable synaptic complex

(integrase bound to donor DNA).

Initiation of Strand Transfer: Add the target DNA to the reaction mixture to initiate the strand

transfer reaction.

Incubation: Incubate the reaction at 37°C for a defined period to allow for the strand transfer

to occur.

Termination: Stop the reaction using a chelating agent (e.g., EDTA) or by heat inactivation.

Detection: Quantify the amount of strand transfer product formed. This can be achieved

through various methods, such as gel electrophoresis followed by autoradiography (if using

radiolabeled DNA), or more high-throughput methods utilizing labeled DNA substrates and

capture on a solid phase.

Data Analysis: Plot the percentage of inhibition against the concentration of L-870810 and

determine the IC50 value using a suitable curve-fitting model.

Cell-Based Antiviral Assay (General Protocol)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Objective: To determine the EC95 value of L-870810 for the inhibition of HIV-1 replication in cell

culture.

Materials:
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A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells (e.g., PBMCs)

A laboratory-adapted or clinical isolate of HIV-1

Cell culture medium and supplements (e.g., FBS, antibiotics)

L-870810 (or other test compounds)

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity

assay, or a reporter virus system)

General Procedure:

Cell Plating: Seed the cells in a multi-well plate at a predetermined density.

Compound Addition: Add serial dilutions of L-870810 to the wells.

Viral Infection: Infect the cells with a standardized amount of HIV-1.

Incubation: Incubate the infected cells for a period of several days to allow for multiple

rounds of viral replication.

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture

supernatant and quantify the extent of viral replication using a suitable method.

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or XTT assay) to

determine the concentration of L-870810 that is toxic to the cells (CC50).

Data Analysis: Plot the percentage of viral inhibition against the concentration of L-870810 to

determine the EC95 value. The selectivity index (SI) can be calculated as CC50/EC95.

Resistance
Viruses selected for resistance to L-870810 have been found to contain mutations in the

integrase enzyme at residues 72, 121, and 125.[1] Notably, these mutations confer resistance

specifically to the naphthyridine class of inhibitors and do not cause resistance to the diketo

acid class of inhibitors, despite their identical mechanism of action.[1] This suggests that the

two classes of inhibitors have distinct interactions within the integrase active site.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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